5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one: is a complex organic compound that features a unique structure combining benzimidazole, fluorobenzyl, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzimidazole derivative.
Formation of Pyrrolone Ring: The pyrrolone ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the fluorobenzyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzimidazole moiety is known for its ability to bind to various biological targets, while the fluorobenzyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorobenzyl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure with a chlorine atom instead of fluorine.
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-methylbenzyl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure with a methyl group instead of fluorine.
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromobenzyl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H15FN4O |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15FN4O/c19-12-7-5-11(6-8-12)9-23-10-15(24)16(17(23)20)18-21-13-3-1-2-4-14(13)22-18/h1-8,20,24H,9-10H2,(H,21,22) |
InChI Key |
KHDQHAUJZXEXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.